Propan-2-yl 2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including thiophene, pyrimidine, sulfonyl, and benzothiophene moieties
Preparation Methods
The synthesis of PROPAN-2-YL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling through sulfonylation and amidation reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions: Reagents such as potassium hexacyanoferrate(III) for oxidation, hydrogen gas with a palladium catalyst for reduction, and acetic anhydride for acylation are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include sulfoxides, sulfones, amines, and acylated derivatives.
Scientific Research Applications
PROPAN-2-YL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other thiophene and pyrimidine derivatives, such as:
2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline:
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Used in organic solar cells due to its efficient donor properties.
4-(Thiophen-2-yl)pyridine:
The uniqueness of PROPAN-2-YL 2-(4-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26F3N3O5S3 |
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Molecular Weight |
601.7 g/mol |
IUPAC Name |
propan-2-yl 2-[4-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H26F3N3O5S3/c1-14(2)36-23(33)21-15-7-3-4-8-17(15)38-22(21)31-20(32)10-6-12-39(34,35)24-29-16(18-9-5-11-37-18)13-19(30-24)25(26,27)28/h5,9,11,13-14H,3-4,6-8,10,12H2,1-2H3,(H,31,32) |
InChI Key |
VONWUQRUHUNTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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